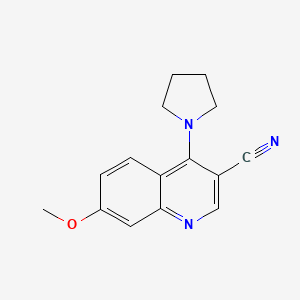
7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile” is a chemical compound used in diverse scientific research. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, pyrrolidine derivatives are known to be involved in a wide range of chemical reactions .Scientific Research Applications
Antibacterial Activity
7-Methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile has been studied for its potential in antimicrobial applications. Research indicates that derivatives of this compound demonstrate significant antimicrobial activity against a variety of bacteria. For instance, a study by Bogdanowicz et al. (2013) synthesized cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, showing notable antimicrobial effectiveness. Similarly, El-Mansy et al. (2018) evaluated the antimicrobial activity of newly synthesized pyrrolidine-3-carbonitrile derivatives, derived from reactions involving 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile.
Corrosion Inhibition
Research has explored the use of this compound derivatives as corrosion inhibitors. A study by Singh et al. (2016) analyzed the corrosion mitigation effect of certain quinoline derivatives, demonstrating high inhibition efficiency. Another study by Erdoğan et al. (2017) further supported these findings through computational studies on the adsorption and corrosion inhibition properties of novel quinoline derivatives.
Fluorescence Derivatization in Chromatography
The compound has been researched for its application in fluorescence derivatization in high-performance liquid chromatography. Yoshida et al. (1992) found that 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a related compound, acts as a highly sensitive fluorescence derivatization reagent for alcohols.
Synthesis of Novel Derivatives
Several studies have focused on synthesizing novel derivatives of this compound for various applications. For example, Fatma El Mariah (2009) reported on the synthesis of new derivatives and their antimicrobial activity. Additionally, Abd El-Salam et al. (2009) synthesized a series of tetrahydroquinoline-3-carbonitriles and evaluated their anti-inflammatory activity.
Other Research Areas
The compound has also been investigated in other areas such as in the study of chemical transformations (Ibrahim & El-Gohary, 2016) and in the synthesis of thalidomide derivatives for inhibitory activity against various cells (孙广龙 et al., 2014).
Future Directions
Properties
IUPAC Name |
7-methoxy-4-pyrrolidin-1-ylquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-19-12-4-5-13-14(8-12)17-10-11(9-16)15(13)18-6-2-3-7-18/h4-5,8,10H,2-3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBOZMBNFKPYLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=C(C(=C2C=C1)N3CCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(methylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2406034.png)
![N'-(diphenylmethylene)-2-[4-(2-fluorophenyl)piperazino]acetohydrazide](/img/structure/B2406035.png)
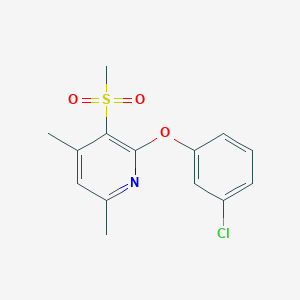
![17-[4-(Morpholine-4-carbonyl)phenyl]-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2406037.png)
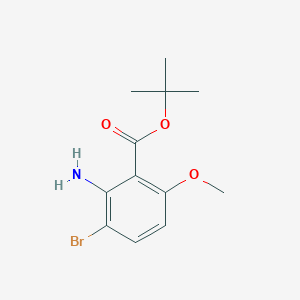
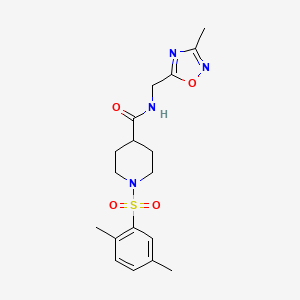
![2-{[(5-Bromo-2-pyridinyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B2406042.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2406046.png)
![(E)-N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2406047.png)
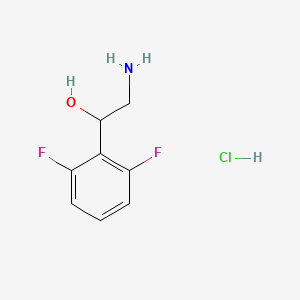
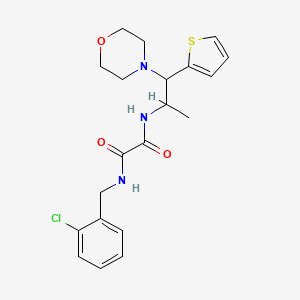
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B2406054.png)
![N-(4-fluorophenyl)-2-[4-(2-methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2406055.png)
![4-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2406057.png)
